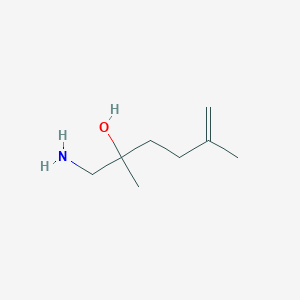
5-Hexen-2-ol, 1-amino-2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexen-2-ol, 1-amino-2,5-dimethyl-: is an organic compound with the molecular formula C8H17NO It is a derivative of hexenol, characterized by the presence of an amino group and two methyl groups at specific positions on the hexenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexen-2-ol, 1-amino-2,5-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylhexan-2-ol with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or reduction to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors and advanced purification techniques. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hexen-2-ol, 1-amino-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Hexen-2-ol, 1-amino-2,5-dimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound’s amino group makes it a valuable intermediate in the synthesis of biologically active molecules. It can be used to create analogs of natural products or to modify peptides and proteins for research purposes.
Medicine: In medicine, derivatives of 5-Hexen-2-ol, 1-amino-2,5-dimethyl- are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-Hexen-2-ol, 1-amino-2,5-dimethyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
2,5-Dimethyl-4-hexen-2-ol: Similar in structure but lacks the amino group.
5-Hexen-1-ol: Contains a hydroxyl group but no amino or methyl groups.
2,2-Dimethyl-5-hexen-3-ol: Another hexenol derivative with different methyl group positioning.
Uniqueness: 5-Hexen-2-ol, 1-amino-2,5-dimethyl- is unique due to the presence of both an amino group and two methyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
646050-15-9 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
1-amino-2,5-dimethylhex-5-en-2-ol |
InChI |
InChI=1S/C8H17NO/c1-7(2)4-5-8(3,10)6-9/h10H,1,4-6,9H2,2-3H3 |
Clé InChI |
LHHKDBOKJVCBTN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCC(C)(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



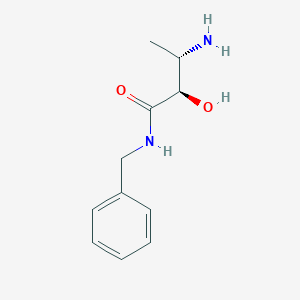
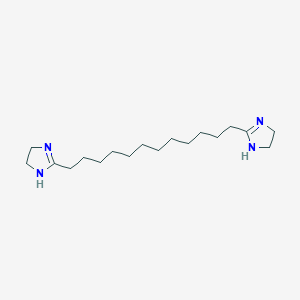
![5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12602415.png)
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate](/img/structure/B12602425.png)
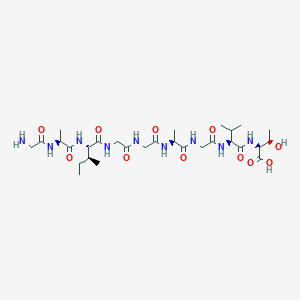
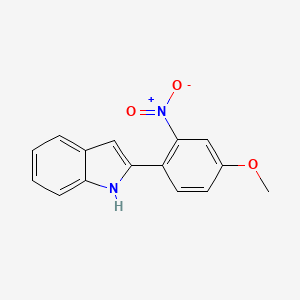
![4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine](/img/structure/B12602449.png)
propanedinitrile](/img/structure/B12602451.png)
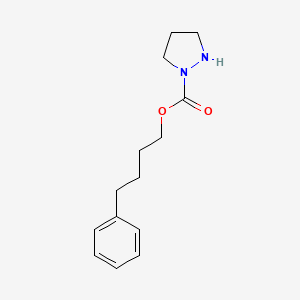
![3,3'-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole]](/img/structure/B12602458.png)
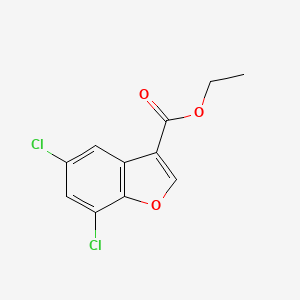
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one](/img/structure/B12602488.png)

